molecular formula C21H24N2O2S B2823121 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide CAS No. 941895-99-4

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide

Cat. No.: B2823121
CAS No.: 941895-99-4
M. Wt: 368.5
InChI Key: AEBGUGDERPLZSQ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide: is a synthetic organic compound that features a complex structure combining a naphthamide core with a dimethylaminoethyl and thiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide typically involves multiple steps:

  • Formation of the Naphthamide Core: : The initial step involves the synthesis of 2-ethoxy-1-naphthamide. This can be achieved through the reaction of 2-ethoxy-1-naphthoic acid with an appropriate amine under dehydrating conditions.

  • Introduction of the Dimethylaminoethyl Group: : The next step involves the alkylation of the naphthamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. This step introduces the dimethylaminoethyl group to the naphthamide core.

  • Attachment of the Thiophenyl Group: : The final step involves the coupling of the thiophen-2-yl group to the intermediate product. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophen-2-ylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group of the naphthamide, potentially converting it to an amine.

  • Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its bioavailability, and its therapeutic potential in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure may also make it suitable for use in organic electronics or as a component in specialized coatings.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain proteins, while the thiophenyl group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-2-ethoxy-1-naphthamide: Lacks the thiophenyl group, which may result in different chemical and biological properties.

    N-(2-(dimethylamino)-2-(phenyl)ethyl)-2-ethoxy-1-naphthamide: Contains a phenyl group instead of a thiophenyl group, potentially altering its reactivity and interactions.

    N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide: Differs in the position of the ethoxy group, which can affect its chemical behavior and applications.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylamino and thiophenyl groups makes it a versatile compound for various applications, distinguishing it from similar compounds that lack these features.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-4-25-18-12-11-15-8-5-6-9-16(15)20(18)21(24)22-14-17(23(2)3)19-10-7-13-26-19/h5-13,17H,4,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBGUGDERPLZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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